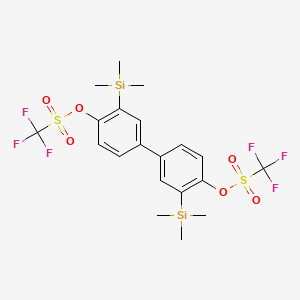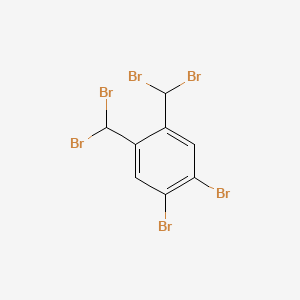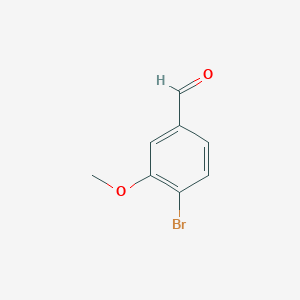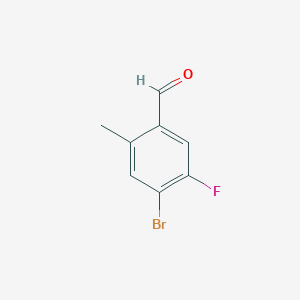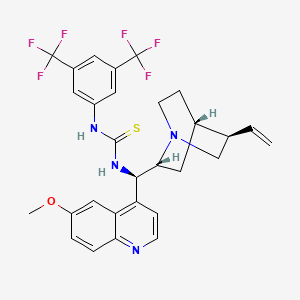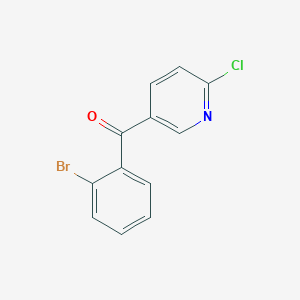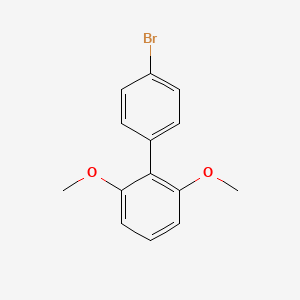
(S)-2-amino-1-(pyrrolidin-1-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-amino-1-(pyrrolidin-1-yl)propan-1-one is a synthetic compound belonging to the class of cathinones Cathinones are a group of synthetic stimulants that are structurally related to the naturally occurring compound cathinone, found in the khat plant
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-amino-1-(pyrrolidin-1-yl)propan-1-one typically involves the following steps:
Starting Material: The synthesis begins with the appropriate precursor, such as a substituted phenylacetone.
Reductive Amination: The precursor undergoes reductive amination with pyrrolidine in the presence of a reducing agent like sodium cyanoborohydride.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials and reagents are used to produce the compound in bulk.
Optimization: Reaction conditions are optimized to maximize yield and minimize impurities.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: (S)-2-amino-1-(pyrrolidin-1-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate or chromium trioxide are commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Substitution Reagents: Halogenating agents or alkylating agents are used for substitution reactions.
Major Products:
Oxidation Products: Ketones or carboxylic acids.
Reduction Products: Alcohols or amines.
Substitution Products: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
(S)-2-amino-1-(pyrrolidin-1-yl)propan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a central nervous system stimulant and its effects on neurotransmitter release.
Forensic Science: It is used as a reference standard in forensic laboratories for the identification and analysis of synthetic cathinones in seized materials.
Neuroscience Research: The compound is used to study the effects of synthetic stimulants on brain function and behavior.
Pharmacology: Research is conducted to understand its pharmacokinetics and pharmacodynamics, including its metabolism and excretion.
Mecanismo De Acción
The mechanism of action of (S)-2-amino-1-(pyrrolidin-1-yl)propan-1-one involves its interaction with neurotransmitter systems in the brain. The compound acts as a central nervous system stimulant by:
Inhibition of Reuptake: It inhibits the reuptake of monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin, leading to increased levels of these neurotransmitters in the synaptic cleft.
Release of Neurotransmitters: It promotes the release of these neurotransmitters from presynaptic neurons.
Molecular Targets: The primary molecular targets include dopamine transporters, norepinephrine transporters, and serotonin transporters.
Comparación Con Compuestos Similares
(S)-2-amino-1-(pyrrolidin-1-yl)propan-1-one can be compared with other similar compounds in the cathinone class:
N-propylcathinone: Similar in structure but with a propyl group instead of a pyrrolidine ring.
2,4-dimethylmethcathinone: Contains additional methyl groups on the phenyl ring.
4-bromo-α-pyrrolidinopropiophenone: Contains a bromine atom on the phenyl ring.
Uniqueness: The presence of the pyrrolidine ring in this compound distinguishes it from other cathinones, contributing to its unique pharmacological profile and effects.
Propiedades
IUPAC Name |
(2S)-2-amino-1-pyrrolidin-1-ylpropan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c1-6(8)7(10)9-4-2-3-5-9/h6H,2-5,8H2,1H3/t6-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVBVTDXOGUNDHC-LURJTMIESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1CCCC1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20464286 |
Source


|
| Record name | (2S)-2-amino-1-pyrrolidin-1-ylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20464286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56384-04-4 |
Source


|
| Record name | (2S)-2-amino-1-pyrrolidin-1-ylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20464286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
